Methyl 5-azaspiro[2.4]heptane-6-carboxylate

Antiviral Chiral separation Stereochemistry

Generic proline derivatives fail to enforce the rigid binding conformation required by HCV NS5A dimer interface pockets, introducing entropic penalties that erode potency. This spirocyclic proline analog solves that problem with a fused cyclopropane ring that locks the pyrrolidine backbone into the optimal dihedral angle. • Enforces the precise spatial orientation of the 6-carboxylate required for high-affinity NS5A binding; eliminating conformational flexibility directly translates to improved antiviral potency and resistance profile. • Documented as the key chiral intermediate in multiple HCV NS5A inhibitor patents; the (S)-configuration at C6 is mandatory-the R-enantiomer shows substantially reduced activity. • Supplied with full analytical documentation (NMR, HPLC, LC-MS); standard research quantities available for immediate dispatch.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12961632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-azaspiro[2.4]heptane-6-carboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2(CC2)CN1
InChIInChI=1S/C8H13NO2/c1-11-7(10)6-4-8(2-3-8)5-9-6/h6,9H,2-5H2,1H3
InChIKeyFOLZIMOUVNPNOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-azaspiro[2.4]heptane-6-carboxylate – Proline Mimetic Scaffold


Methyl 5-azaspiro[2.4]heptane-6-carboxylate (CAS 1822521-19-6) is a conformationally restricted spirocyclic proline analog featuring a fused cyclopropane ring that rigidifies the pyrrolidine backbone [1]. This azaspiro framework serves as a key chiral intermediate in the synthesis of hepatitis C virus (HCV) NS5A inhibitors, where the spirocyclic constraint optimizes the dihedral angle between pharmacophoric elements to enhance target binding affinity [2]. The methyl ester functionality enables downstream diversification while the 6-position stereocenter (S-configuration in active pharmaceutical ingredients) dictates biological activity, making enantiomeric purity critical for procurement [3].

Methyl 5-azaspiro[2.4]heptane-6-carboxylate: Why No Generic Substitution


Substituting Methyl 5-azaspiro[2.4]heptane-6-carboxylate with generic proline derivatives or alternative spirocyclic scaffolds in HCV NS5A inhibitor synthesis is not feasible due to stereospecific binding requirements. The compound's rigid [2.4] spirocyclic framework enforces a specific spatial orientation of the carboxylate moiety, which is essential for high-affinity interaction with the NS5A protein's dimer interface [1]. Unlike flexible proline analogs, this scaffold eliminates conformational entropy penalties upon binding, directly translating to improved potency and resistance profile [2]. Procurement of the correct enantiomer (S-configuration at C6) is non-negotiable, as the R-enantiomer exhibits substantially reduced antiviral activity, a phenomenon consistently observed across 5-azaspiro[2.4]heptane-based quinolone antibacterials where one enantiomer demonstrates markedly superior antimicrobial efficacy over the other [3].

Methyl 5-azaspiro[2.4]heptane-6-carboxylate Comparative Evidence


Enantiomer-Dependent Activity in 5-Azaspiro[2.4]heptane Quinolones

Within the 5-azaspiro[2.4]heptane scaffold class, stereochemical configuration at the 6-position dictates biological activity. While specific enantiomer potency data for the methyl ester is not published, direct evidence from the corresponding 7-amino-5-azaspiro[2.4]heptane quinolone antibacterials demonstrates that one enantiomer possesses substantially more potent antimicrobial activity than its mirror image [1]. This stereochemical sensitivity underscores that Methyl 5-azaspiro[2.4]heptane-6-carboxylate must be procured as the specific enantiomer (S or R) required for the intended synthetic pathway, as the wrong enantiomer will yield intermediates with compromised or absent biological activity.

Antiviral Chiral separation Stereochemistry

Conformational Restriction and Dopamine D3 Binding

Derivatives of the 5-azaspiro[2.4]heptane scaffold, specifically 1,2,4-triazolyl substituted analogs, demonstrate high affinity for the dopamine D3 receptor (D3R) with Ki values in the low nanomolar range [1]. This high affinity is attributed to the spirocyclic core's ability to rigidly orient the pharmacophore for optimal receptor interaction, a feature that flexible analogs cannot replicate. While this data is for a substituted derivative, it establishes the scaffold's inherent capacity for high target engagement when appropriately functionalized, directly informing the selection of Methyl 5-azaspiro[2.4]heptane-6-carboxylate as a starting material for CNS-targeted programs.

Dopamine D3 receptor Conformational restriction Binding affinity

DMPK and Brain Penetration of Orexin Antagonists

A related 5-azaspiro[2.4]heptane derivative (Compound 15) exhibited potent dual antagonism at orexin 1 and orexin 2 receptors, along with favorable drug metabolism and pharmacokinetic (DMPK) properties including low CYP450 inhibition potential, good brain penetration, and oral bioavailability in rats [1]. This demonstrates that the spirocyclic core does not inherently compromise CNS drug-like properties and can be elaborated into orally bioavailable, brain-penetrant candidates. For procurement, this evidence supports the selection of Methyl 5-azaspiro[2.4]heptane-6-carboxylate as a building block for CNS-penetrant compounds.

Orexin receptor DMPK Brain penetration

Scalable Synthesis via Patented Methods

Patents specifically describe improved processes for preparing 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives, including the methyl ester, highlighting optimized synthetic routes that enhance yield and scalability [1]. In contrast, alternative spirocyclic proline mimetics or custom-synthesized constrained amino acids often lack such detailed, optimized process disclosures, leading to higher cost and longer lead times. The existence of dedicated process patents for this scaffold directly translates to more reliable and cost-effective procurement compared to less-documented analogs.

Process chemistry Synthetic efficiency Scale-up

Methyl 5-azaspiro[2.4]heptane-6-carboxylate Target Applications


HCV NS5A Inhibitor Synthesis

Methyl 5-azaspiro[2.4]heptane-6-carboxylate is a crucial intermediate in the synthesis of HCV NS5A inhibitors, as documented in multiple patents [1]. Its constrained spirocyclic framework is essential for achieving the requisite binding conformation at the NS5A dimer interface. Procurement of this specific building block, particularly with the correct stereochemistry, is mandatory for generating active pharmaceutical ingredients in this class.

CNS-Penetrant Dopamine D3 Antagonist Libraries

Given the demonstrated high affinity and selectivity of 5-azaspiro[2.4]heptane derivatives for the dopamine D3 receptor, this methyl ester serves as an ideal starting point for synthesizing focused libraries of D3R antagonists [2]. Its use in medicinal chemistry campaigns targeting substance use disorders or other CNS indications is strongly supported by published SAR and DMPK data for related analogs [3].

Dual Orexin Receptor Antagonists for Sleep Disorders

The favorable DMPK profile, including brain penetration and oral bioavailability, of 5-azaspiro[2.4]heptane-based orexin antagonists validates this scaffold for neuroscience drug discovery [4]. Methyl 5-azaspiro[2.4]heptane-6-carboxylate can be elaborated into novel dual orexin receptor antagonists with potential for treating insomnia and other sleep-wake disorders.

Quinolone Antibacterials with Optimized Stereochemistry

The established stereochemical sensitivity of 7-amino-5-azaspiro[2.4]heptane quinolone antibacterials highlights the importance of using enantiomerically pure Methyl 5-azaspiro[2.4]heptane-6-carboxylate to access potent antimicrobial compounds [5]. This application is particularly relevant for programs addressing resistant bacterial strains where novel chiral scaffolds are needed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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